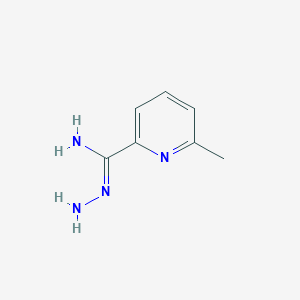

N-氨基-6-甲基吡啶-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N-amino-6-methylpyridine-2-carboximidamide" is a chemical compound of interest in various research fields. Its synthesis and properties are essential for understanding its potential applications.

Synthesis Analysis

The synthesis of N-amino-6-methylpyridine-2-carboximidamide and related compounds involves several chemical reactions. For instance, the synthesis of methyl 5-iodopyridine-2-carboximidate, a related compound, involves reactions with protein amino groups, providing a potential method for preparing heavy-atom isomorphous derivatives of proteins (Riley & Perham, 1973). Additionally, the synthesis of heavily substituted 2-aminopyridines, achieved by displacing a methylsulfinyl group from the pyridine ring, is relevant for understanding the synthesis of N-amino-6-methylpyridine-2-carboximidamide (Teague, 2008).

Molecular Structure Analysis

The crystal structures of related compounds, such as N′-aminopyridine-2-carboximidamide, reveal important details about molecular interactions and structure. Molecules in these structures are linked by intermolecular N—H⋯N hydrogen-bonding interactions, forming networks and chains, which are crucial for understanding the structural characteristics of N-amino-6-methylpyridine-2-carboximidamide (Meva et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving N-amino-6-methylpyridine-2-carboximidamide derivatives are diverse. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid illustrates a reaction that could be analogous to reactions involving N-amino-6-methylpyridine-2-carboximidamide (Feng et al., 2010).

Physical Properties Analysis

The physical properties of N-amino-6-methylpyridine-2-carboximidamide derivatives are determined by their molecular structure. For instance, the study of 2-amino-6-methylpyridinium 2,2,2-trichloroacetate reveals insights into the planarity and hydrogen bonding of the cation, which are relevant for understanding the physical properties of N-amino-6-methylpyridine-2-carboximidamide (Babu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies of related compounds. The synthesis and antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives, for example, provide insights into the reactivity and potential biological interactions of N-amino-6-methylpyridine-2-carboximidamide (Nagashree et al., 2013).

科学研究应用

化学性质

“N-氨基-6-甲基吡啶-2-羧酰胺”的CAS号为18895-94-8,分子量为150.18 {svg_1}. 它是一种粉末,在室温下储存 {svg_2}. 该化合物的熔点为115-116°C {svg_3}.

安全信息

该化合物有几个危险说明,包括H302、H312、H315、H319、H332和H335 {svg_4}. 预防措施包括P261、P264、P270、P271、P280、P301+P312、P302+P352、P304+P340、P305+P351+P338、P312、P330、P332+P313、P337+P313、P362、P363、P403+P233、P405和P501 {svg_5}.

非线性光学材料

该化合物已用于新型三阶非线性光学材料的生长,该材料用于光电子应用 {svg_6}. 生长的晶体在紫外区的截止波长较低,为349 nm,在可见光区的透射率为66% {svg_7}. 这使得它适用于非线性光学应用 {svg_8}.

发光二极管

该晶体的光致发光光谱显示在紫外区378 nm处有发射峰,在蓝区428、478 nm处有发射峰 {svg_9}. 这表明该晶体可用于紫光和蓝光发光二极管 {svg_10}.

热稳定性

该晶体在高达106.8°C的温度速率下具有热稳定性 {svg_11}. 该特性对于其在器件生产中的应用非常重要 {svg_12}.

机械性能

使用维氏显微硬度计研究了该晶体的机械性能 {svg_13}. 结果表明,该标题化合物属于软材料类别,这对于光电子应用很有用 {svg_14}.

催化和光化学应用

吡啶类化合物,如这种化合物,存在于许多大分子中,并广泛用于各种催化和光化学应用 {svg_15}.

与羧酸的相互作用

2-氨基-6-甲基吡啶的氮原子可以与羧酸相互作用 {svg_16}. 该特性可用于生成其他化合物以用于进一步应用 {svg_17}.

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

N'-amino-6-methylpyridine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-5-3-2-4-6(10-5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTXXWWDCWQZBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C(=N/N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-A]Pyridine-3-Acetonitrile](/img/no-structure.png)